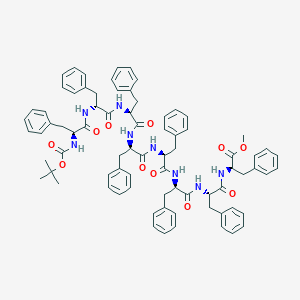

Boc-(phe-phe)4-och3

Description

Properties

CAS No. |

123218-80-4 |

|---|---|

Molecular Formula |

C78H84N8O11 |

Molecular Weight |

1309.5 g/mol |

IUPAC Name |

methyl (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C78H84N8O11/c1-78(2,3)97-77(95)86-67(51-59-41-25-11-26-42-59)75(93)84-65(49-57-37-21-9-22-38-57)73(91)82-63(47-55-33-17-7-18-34-55)71(89)80-61(45-53-29-13-5-14-30-53)69(87)79-62(46-54-31-15-6-16-32-54)70(88)81-64(48-56-35-19-8-20-36-56)72(90)83-66(50-58-39-23-10-24-40-58)74(92)85-68(76(94)96-4)52-60-43-27-12-28-44-60/h5-44,61-68H,45-52H2,1-4H3,(H,79,87)(H,80,89)(H,81,88)(H,82,91)(H,83,90)(H,84,93)(H,85,92)(H,86,95)/t61-,62+,63+,64-,65-,66+,67+,68-/m1/s1 |

InChI Key |

YFCOYYDBFABBNN-JZROATSGSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CC=CC=C8)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |

sequence |

FFFFFFFF |

Synonyms |

Boc-(Phe-Phe)4-OCH3 tert-butyloxycarbonylphenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanine methyl este |

Origin of Product |

United States |

Foundational & Exploratory

Self-assembly mechanism of Boc-diphenylalanine peptides

An In-Depth Technical Guide to the Self-Assembly Mechanism of Boc-Diphenylalanine Peptides

Authored for Researchers, Scientists, and Drug Development Professionals

The N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) dipeptide, a derivative of the core recognition motif found in amyloid-β peptides, has emerged as a cornerstone in the bottom-up fabrication of functional biomaterials.[1] Its capacity for spontaneous self-assembly into a diverse array of well-defined supramolecular structures makes it a subject of intense research. This guide provides a comprehensive exploration of the fundamental principles governing the self-assembly of Boc-diphenylalanine, detailing the intricate interplay of non-covalent forces, the kinetics of aggregation, and the influence of environmental conditions on the resulting nanomorphologies. We further present field-proven experimental protocols for the synthesis, induction of self-assembly, and detailed characterization of these nanostructures, offering a robust framework for researchers in materials science, nanotechnology, and drug development.

PART 1: The Core Self-Assembly Mechanism

The Molecular Architect: Boc-Diphenylalanine

Boc-Phe-Phe-OH is an amphiphilic molecule derived from the simple, yet powerful, diphenylalanine (Phe-Phe) dipeptide.[2] The core structure consists of two covalently linked phenylalanine residues, providing aromatic and hydrophobic character. The critical modification is the N-terminal protection with a tert-butyloxycarbonyl (Boc) group. This bulky, hydrophobic group plays a pivotal role in modulating the self-assembly process, sterically influencing the packing of the peptide monomers and altering the resulting nanostructures compared to its unprotected counterpart.[1]

The Driving Forces: A Symphony of Non-Covalent Interactions

The spontaneous organization of Boc-diphenylalanine is not driven by a single force but by a delicate balance of several non-covalent interactions.[1][3] Understanding these forces is critical to controlling the final architecture of the assembled material.

-

π-π Stacking: The aromatic phenyl rings of the phenylalanine residues are the primary drivers of assembly. They stack upon each other through π-π interactions, creating a "zipper-like" interlock that forms the backbone of the growing nanostructure.[1][4] This interaction is a major contributor to the remarkable rigidity of the resulting materials.[2]

-

Hydrogen Bonding: Classical hydrogen bonds form between the peptide backbones (N-H and C=O groups) of adjacent molecules, providing directional stability and reinforcing the ordered, repeating structure of the assembly.[1]

-

Hydrophobic Interactions: The hydrophobic nature of the phenyl side chains and the bulky Boc protecting group drives the molecules to sequester themselves from aqueous environments, promoting aggregation.[1][3] The Boc group, in particular, enhances the overall hydrophobicity and influences the specific morphology of the final structure.[5]

The interplay of these forces is complex; for instance, the solvent environment can modulate the relative strength of hydrophobic versus hydrogen bonding interactions, leading to different assembly pathways.[3][6]

Kinetics and Thermodynamics: From Monomers to Superstructures

The formation of Boc-Phe-Phe nanostructures is a multi-step process that can be understood through the lens of classical nucleation theory.[7][8] The process generally follows a pathway from soluble monomers to thermodynamically stable macroscopic structures, often involving intermediate phases.

Initially, monomers in solution associate to form small, soluble oligomers. Once a critical concentration is reached, these oligomers form unstable nuclei. This nucleation step is often the rate-limiting part of the process. Following nucleation, the structures grow rapidly via the addition of monomers to the ends of the nuclei, a process known as elongation. This growth continues until a thermodynamic equilibrium is reached, resulting in stable, mature nanostructures.[8] Some studies suggest the process can follow Ostwald's rule of stages, where metastable structures form initially and then transform over time into the most stable final form.[6][8]

Controlling the Architecture: The Influence of Environment

The final morphology of the self-assembled structure is not predetermined but is highly tunable by altering the experimental conditions. This control is what makes Boc-Phe-Phe a versatile building block for materials science.[1][6]

| Parameter | Effect on Self-Assembly | Resulting Morphologies | References |

| Solvent | Modulates hydrophobicity and hydrogen bonding. Organic solvents can disrupt H-bonds while promoting aromatic stacking. | Nanotubes, Nanofibers, Vesicles, Nanospheres, Planar Microstructures, Hydrogels | [1][3][6][9] |

| pH | Alters the protonation state of the C-terminal carboxylic acid group, affecting electrostatic interactions and solubility. | Hydrogels, Fibrillar Networks | [1][10] |

| Concentration | Affects the kinetics of nucleation and growth. Higher concentrations can lead to faster assembly and different structures. | Nanotubes, Vesicles, Reversible Transformations | [5] |

| Temperature | Influences both the kinetics of assembly and the thermodynamic stability of the final structures. | Distinct Morphologies, Can Induce Phase Transitions | [3][6] |

For example, using different ratios of acetonitrile and water can drive the formation of aggregates spanning from spheres to plates.[6] Similarly, while aqueous solutions can yield tubular structures, the presence of ethanol can promote the formation of spherical assemblies.[5]

PART 2: Experimental Framework for Analysis

A multi-technique approach is essential for the comprehensive characterization of the Boc-diphenylalanine self-assembly process, from monitoring kinetics to visualizing the final structures.

Protocol: Induction of Self-Assembly (pH-Switch for Hydrogels)

This protocol describes a common method to induce self-assembly by altering the pH to change the peptide's solubility, resulting in hydrogel formation.[1]

Causality: The Boc-Phe-Phe peptide is poorly soluble in water at neutral pH. By adding a base (e.g., NaOH), the C-terminal carboxylic acid is deprotonated (-COOH to -COO⁻), making the peptide soluble. Subsequent neutralization or slight acidification by adding an acid (e.g., HCl or through slow vapor diffusion of GdL) re-protonates the carboxyl group, drastically reducing solubility and triggering rapid self-assembly into a space-filling network of fibers that entrap water, forming a hydrogel.

Methodology:

-

Preparation: Weigh the required amount of Boc-Phe-Phe-OH powder and suspend it in deionized water (e.g., to a final concentration of 5-10 mg/mL).

-

Solubilization: Add a stoichiometric amount of 1 M NaOH dropwise while vortexing until the peptide completely dissolves and the solution becomes clear. This ensures full deprotonation.

-

Induction: Place the peptide solution in a small beaker. Place this beaker inside a larger, sealed container that also contains an open vial of the acidulant (e.g., GdL solution or simply HCl for faster, less controlled gelation).

-

Incubation: Allow the system to incubate at room temperature. The acid vapor will slowly diffuse and lower the pH of the peptide solution, initiating gelation. The gel typically forms within a few hours to a day.

-

Validation: Confirm gel formation by inverting the vial. A stable hydrogel will not flow.

Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is a gold standard for monitoring the kinetics of amyloid-like fibril formation in real-time.[11]

Causality: Thioflavin T is a fluorescent dye that exhibits low fluorescence in its free state in solution. Upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, its molecular rotation is restricted.[11] This rigidification leads to a significant enhancement in its fluorescence quantum yield, which is directly proportional to the amount of fibrillar aggregates formed.[12]

Methodology:

-

Reagent Preparation:

-

Peptide Stock: Prepare a concentrated stock of Boc-Phe-Phe in a suitable solvent (e.g., DMSO or as described in Protocol 2.1, before the induction step). To ensure a monomeric starting state, pre-treatment by dissolving in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and evaporating it can be performed to remove pre-formed aggregates.[11]

-

ThT Stock: Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.22 µm syringe filter and store in the dark at 4°C.[11]

-

Assay Buffer: Prepare the desired buffer for the aggregation reaction (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).[11]

-

-

Reaction Setup:

-

In a black, clear-bottom 96-well plate, combine the assay buffer, ThT stock (to a final concentration of ~20 µM), and the peptide stock (to the desired final concentration, e.g., 50 µM).[12][13]

-

Include control wells: (a) Buffer + ThT only (for background), (b) Buffer + Peptide only (to check for intrinsic fluorescence).

-

-

Data Acquisition:

-

Analysis: Plot the background-subtracted fluorescence intensity against time to obtain a sigmoidal aggregation curve, from which the lag time, elongation rate, and plateau can be determined.

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides during the self-assembly process.[14][15]

Causality: Chiral molecules, like peptides, differentially absorb left- and right-circularly polarized light. In the far-UV region (190-260 nm), the peptide backbone's amide bonds produce characteristic CD spectra depending on their conformation.[15][16] An α-helix, β-sheet, or random coil will each have a distinct spectral signature, allowing for the qualitative and quantitative assessment of the secondary structure composition.[15]

Methodology:

-

Sample Preparation:

-

Prepare the Boc-Phe-Phe solution at the desired concentration (typically 0.1-0.5 mg/mL) in a suitable, non-absorbing buffer (e.g., low concentration phosphate buffer).[14][15] Buffers containing components with high UV absorbance (like Tris) should be avoided.[15]

-

Samples can be analyzed at different time points during the assembly process to monitor structural evolution.

-

-

Instrument Setup:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorption.

-

Purge the instrument with nitrogen gas for at least 30 minutes before use.

-

-

Data Acquisition:

-

Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

The resulting spectrum can be qualitatively analyzed for characteristic features: β-sheet structures, common in these assemblies, typically show a single negative peak near 217 nm.[15]

-

Deconvolution algorithms can be used to estimate the percentage of different secondary structures.[16]

-

Protocol: Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional topographical images of the self-assembled nanostructures, revealing their morphology, size, and surface features.[18][19]

Causality: AFM uses a sharp tip mounted on a cantilever to scan the surface of a sample. As the tip interacts with the surface, a laser beam deflected off the back of the cantilever measures its vertical movement. This allows for the construction of a detailed topographical map of the sample surface with nanoscale resolution, without the need for staining or vacuum as required for electron microscopy.

Methodology:

-

Sample Preparation:

-

Induce self-assembly in solution as described previously.

-

Deposit a small drop (5-10 µL) of the peptide solution onto a freshly cleaved, atomically flat substrate, such as mica or highly ordered pyrolytic graphite (HOPG).[1][20]

-

Allow the peptide to adsorb to the surface for a few minutes.

-

Gently rinse the surface with deionized water to remove unadsorbed material and salts, then allow it to air-dry completely.

-

-

Imaging:

-

Mount the sample in the AFM.

-

Engage the tip with the surface. Tapping mode (or AC mode) is generally preferred for soft biological samples as it minimizes lateral shear forces that could damage the structures.[7]

-

Optimize imaging parameters (scan size, scan rate, setpoint, gains) to obtain a clear, high-resolution image.

-

-

Analysis:

-

Use the AFM software to analyze the images.

-

Measure the height, width, and length of the nanostructures. Height measurements are often more accurate than width measurements due to tip-convolution effects.

-

Characterize the overall morphology (e.g., fibrillar, tubular, spherical) and surface roughness.[20]

-

PART 3: Future Outlook

The study of Boc-diphenylalanine self-assembly continues to be a vibrant field. Its inherent biocompatibility and tunable properties make it an attractive candidate for advanced applications in drug delivery, where nanostructures can serve as carriers for therapeutic agents, and in tissue engineering, where hydrogels can act as biocompatible scaffolds to support cell growth.[1][10][21] Future research will likely focus on creating more complex, multi-functional materials by co-assembling Boc-Phe-Phe with other molecules and on gaining even finer control over the assembly process to fabricate bespoke architectures for specific technological and biomedical needs.

References

- A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide. Benchchem.

- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances (RSC Publishing).

- CD-Based Peptide Secondary Structure Analysis.

- Boc-L-3,3-Diphenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD..

- Circular Dichroism Spectroscopy Based Protein Secondary Structure Identification: Methods, Tools, and Pitfalls. MtoZ Biolabs.

- Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS.

- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP.

- Circular dichroism of peptides. PubMed.

- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Unknown Source.

- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. PMC.

- Atomic force microscope (AFM) images of self-assembled peptides.

- Probing nucleation dynamics of self-assembled peptides. Asylum Research.

- ATOMIC FORCE MICROSCOPY INVESTIGATIONS OF PEPTIDE SELF- ASSEMBLY. Nottingham ePrints.

- Thioflavin T Binding Assay. Bio-protocol.

- Revisiting the Self-Assembly of Highly Arom

- Self-assembly and application of diphenylalanine-based nanostructures. RSC Publishing.

- Self-assembly of boc-protected diphenylalanine functionalized with boron-dipyrromethane. Unknown Source.

- AFM images of the architectures derived from the self-assembly of...

- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS.

- (PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.

- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition.

- Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. PMC.

- Kinetic model for Ostwald's rule of stages with applications to Boc‐diphenylalanine self‐assembly.

- Application Notes and Protocols for Thioflavin T Assay with Acetyl-Tau Peptide (273-284) Amide. Benchchem.

- Atomic force microscopy investigations of peptide self-assembly. Nottingham ePrints.

- Self-Assembly Peptides-a Review.

- Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. PMC.

- Boc-3,3-diphenyl-D-alanine. Chem-Impex.

- New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Nanoscale (RSC Publishing).

- Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjug

- Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI.

- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Semantic Scholar.

- Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjug

- Molecular structures of the Boc-diphenylalanine and Boc-dityrosine analogues used in this study.

- Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)

- Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Unknown Source.

- Solvent and surface controlled self-assembly of diphenylalanine peptide: From microtubes to nanofibers.

- US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

- Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]

- 4. thescipub.com [thescipub.com]

- 5. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.cnr.it [iris.cnr.it]

- 7. Probing nucleation dynamics of self-assembled peptides [afm.oxinst.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Circular Dichroism Spectroscopy Based Protein Secondary Structure Identification: Methods, Tools, and Pitfalls | MtoZ Biolabs [mtoz-biolabs.com]

- 16. pnas.org [pnas.org]

- 17. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 18. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 19. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

Topic: The Unseen Architect: How the Boc Protecting Group Dictates Peptide Self-Assembly

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) group is a foundational tool in solid-phase peptide synthesis (SPPS), prized for its reliable, acid-labile protection of α-amino groups.[1][2] Traditionally viewed as a temporary synthetic handle to be removed and discarded, this perspective overlooks its profound and often decisive role in dictating the subsequent self-assembly of the peptide product. This guide moves beyond the synthesis flask to illuminate the Boc group as a critical modulator of supramolecular architecture. We will explore the physicochemical mechanisms by which this bulky, hydrophobic moiety influences non-covalent interactions, present a detailed case study on the well-characterized Boc-diphenylalanine peptide, and provide robust experimental workflows for investigating these phenomena. For the researcher in biomaterials and drug development, understanding this dual role is paramount for the rational design of functional, self-assembling peptide-based systems, from hydrogels for controlled release to nanostructures for tissue engineering.

Foundational Concepts: A Dual Role for the Boc Group

The primary and most widely understood function of the Boc group is the reversible protection of an amino acid's α-amino group during peptide synthesis.[1] Its stability under neutral and basic conditions, combined with its clean, acid-catalyzed removal, forms the basis of the robust Boc/Bzl protection strategy in SPPS.[3] The synthesis cycle is a well-established process of deprotection, neutralization, and coupling.[4]

However, its influence does not end upon completion of synthesis. When the Boc group is intentionally left on the N-terminus of the final peptide, it ceases to be a mere protecting group and becomes a powerful structural determinant. It actively participates in the self-assembly process, often overriding the intrinsic assembly tendencies of the underlying peptide sequence. This "unseen architect" role is the focus of this guide.

Caption: The dual roles of the Boc group in peptide science.

The Physicochemical Influence of the Boc Moiety

The Boc group's influence on self-assembly is not magical; it is a direct consequence of its distinct chemical properties. It imposes a new set of non-covalent interaction rules upon the peptide, fundamentally altering the thermodynamic and kinetic landscape of the assembly process.[5][6]

-

Hydrophobicity and Amphiphilicity: The tert-butyl component of the Boc group is profoundly hydrophobic. Its presence at the N-terminus transforms many peptides into amphiphilic molecules. This induced amphiphilicity is a primary driver for self-assembly in aqueous environments, as the hydrophobic Boc groups seek to minimize their contact with water by aggregating into a nonpolar core.[7] This hydrophobic collapse often initiates the entire assembly cascade.

-

Steric Hindrance: The bulky nature of the tert-butyl group provides significant steric hindrance. This can physically disrupt or prevent the formation of hydrogen-bonding networks that would otherwise dominate the self-assembly of the unprotected peptide backbone.[8] For example, it can prevent the typical "head-to-tail" hydrogen bonding seen in many peptide assemblies, forcing alternative packing arrangements.

-

Conformational Rigidity: The urethane amide bond of the Boc group has a lower energy barrier between cis and trans conformations compared to a standard peptide bond.[9] This can introduce conformational heterogeneity at the N-terminus, influencing the overall peptide structure and its ability to pack into ordered arrays.

-

Modulation of π-π Stacking: For peptides containing aromatic residues like phenylalanine (Phe) or tyrosine (Tyr), π-π stacking is a critical driving force for assembly. The Boc group can interfere with or modify these interactions. Its steric bulk may force a greater distance or a different angle between aromatic rings, leading to altered nanostructure morphologies, such as favoring nanofibers over the hollow nanotubes often seen in unprotected diphenylalanine.[8][10]

Caption: Mechanism of Boc group influence on self-assembly drivers.

Case Study: The Self-Assembly of Boc-Diphenylalanine (Boc-Phe-Phe-OH)

The dipeptide diphenylalanine (Phe-Phe) is a core recognition motif of the amyloid-β peptide and is known for its propensity to self-assemble.[11] Its Boc-protected analogue, Boc-Phe-Phe-OH, serves as a canonical example of how N-terminal modification dramatically redirects self-assembly pathways.

Unprotected Phe-Phe readily forms highly ordered, rigid hollow nanotubes.[10] In stark contrast, the presence of the Boc group almost entirely prevents nanotube formation. Instead, Boc-Phe-Phe-OH assembles into a variety of other morphologies depending on the environmental conditions.[8] This tunable self-assembly makes it a powerful building block for functional biomaterials.[8]

Table 1: Morphological Diversity of Boc-Phe-Phe-OH Assemblies

| Condition | Resulting Morphology | Primary Driving Forces | Reference(s) |

| Aqueous Solution (pH switch) | Fibrillar network, hydrogel | Hydrophobic interactions, H-bonding | [8] |

| HFIP / Water Solvent System | Nanotubes, Fibrils | π-π stacking, H-bonding | [10][11] |

| HFIP / Ethanol Solvent System | Spherical nanostructures | Hydrophobic interactions | [11][12] |

| Acetonitrile-Water Mixture | Spheres, Plates (tunable by % AcN) | Solvation effects, Hydrophobic interactions |

This morphological control is a direct result of the mechanisms described in Section 2. The bulky Boc group disrupts the specific packing required for nanotube formation, while its hydrophobicity promotes aggregation into nanofibers and spheres, which can entangle to form biocompatible hydrogels.[8][13] These hydrogels are extensively explored as scaffolds for tissue engineering and as depots for the controlled release of therapeutic agents.[8][14]

Experimental Design & Characterization

Investigating the role of the Boc group requires a systematic workflow encompassing synthesis, controlled assembly, and rigorous characterization.

Protocol 1: Synthesis of Boc-Peptide via SPPS

This protocol provides a general method for manual Boc-SPPS. The core principle is the use of a moderate acid (TFA) for Nα-Boc deprotection and a strong acid (HF) for final cleavage from the resin.[3]

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[3]

-

First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using established methods (e.g., cesium salt method for Merrifield resins).[15]

-

Deprotection: Remove the Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1] If the sequence contains sensitive residues like Trp or Met, add scavengers (e.g., 0.5% dithioethane) to the TFA solution to prevent alkylation by the released tert-butyl cation.[2][16]

-

Washing & Neutralization: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again.[3] Neutralize the resulting amine trifluoroacetate salt by washing with 5-10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[4][15]

-

Washing: Wash the resin again with DCM to remove excess base.[3]

-

Coupling: Add the next Boc-amino acid (3 equivalents) and coupling reagents (e.g., DCC/HOBt or HBTU) in a suitable solvent like DMF/DCM. Agitate for 1-2 hours.[3]

-

Cycle Repetition: Repeat steps 3-6 until the desired peptide sequence is synthesized.

-

Final Cleavage: After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., p-cresol). (Caution: HF is extremely hazardous and requires specialized equipment and training). [2]

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable aqueous buffer, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.

Protocol 2: Triggering Self-Assembly via pH Switch

This method is highly effective for peptides with ionizable groups, such as a C-terminal carboxylic acid, like Boc-Phe-Phe-OH.[8]

-

Solubilization: Suspend the lyophilized Boc-peptide powder in deionized water to a desired final concentration (e.g., 1-10 mg/mL).

-

Deprotonation: Add a stoichiometric amount of 1M NaOH dropwise while vortexing. The solution should become clear as the carboxylic acid is deprotonated to the highly soluble carboxylate salt.

-

Triggering Assembly: Induce self-assembly by slowly lowering the pH. This can be done by adding 1M HCl, or for more uniform gelation, by adding glucono-δ-lactone (GdL). GdL slowly hydrolyzes to gluconic acid, ensuring a gradual and homogenous pH drop, which is ideal for forming well-ordered fibrillar networks.[8]

-

Incubation: Allow the sample to stand undisturbed at room temperature for several hours to overnight to allow for the complete formation of the self-assembled structure (e.g., a self-supporting hydrogel).

Protocol 3: Characterization of Self-Assembled Structures

A multi-technique approach is essential to fully characterize the resulting nanostructures.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the nanostructures.

-

Dilute a sample of the peptide solution/gel in water.

-

Place a 5 µL drop onto a carbon-coated copper grid for 1 minute.

-

Wick away excess liquid with filter paper.

-

(Optional) Stain with a heavy metal salt like 2% uranyl acetate for 30 seconds to enhance contrast.[8]

-

Allow the grid to air dry completely before imaging.

-

Insight Gained: Direct visualization of nanofibers, nanotubes, spheres, etc., and their dimensions. Cryo-TEM can be used to visualize the structures in a near-native, hydrated state.[17]

-

-

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptides within the assembly.

-

Prepare a sample in a quartz cuvette with a short path length (e.g., 0.1 mm).

-

Scan from ~260 nm to 190 nm.

-

-

Thioflavin T (ThT) Fluorescence Assay: To detect the presence of cross-β-sheet amyloid-like structures.

-

Add ThT from a stock solution to the peptide sample (final concentration ~25 µM).

-

Measure the fluorescence emission spectrum (excitation ~440 nm, emission maximum ~485 nm).

-

Insight Gained: A significant increase in ThT fluorescence intensity indicates the formation of cross-β-sheet structures, a hallmark of many self-assembled fibrils.[19]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Peptide self-assembly: thermodynamics and kinetics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preferred conformation of the tert-butoxycarbonyl-amino group in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 11. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of self-assembling ultrashort peptides in bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Self-assemble peptide biomaterials and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. Cryo-transmission electron microscopy structure of a gigadalton peptide fiber of de novo design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 19. BJOC - pH- and concentration-dependent supramolecular self-assembly of a naturally occurring octapeptide [beilstein-journals.org]

- 20. Structural Analyses of Designed α-Helix and β-Sheet Peptide Nanofibers Using Solid-State Nuclear Magnetic Resonance and Cryo-Electron Microscopy and Introduction of Structure-Based Metal-Responsive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Decisive Influence of C-Terminal Methylation on the Aggregation of Boc-(Phe-Phe)₄-OCH₃

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The self-assembly of short peptides into ordered nanostructures is a cornerstone of bionanotechnology and a critical area of study in neurodegenerative diseases. The diphenylalanine (Phe-Phe) motif, a core recognition element of the amyloid-β peptide, is a powerful model for investigating the fundamental forces driving amyloidogenesis. This technical guide provides an in-depth analysis of a specific octapeptide, Boc-(Phe-Phe)₄-OCH₃, to elucidate the profound influence of a seemingly minor modification: the C-terminal methyl ester. We will dissect how the neutralization of the C-terminal charge via methylation fundamentally alters the peptide's physicochemical properties, thereby steering its aggregation pathway, kinetics, and the morphology of the resulting supramolecular structures. This document serves as a practical guide for researchers, offering not only the theoretical underpinnings but also robust, validated experimental protocols for characterizing such systems.

Introduction: The World of Peptide Self-Assembly

Peptide aggregation, often culminating in the formation of highly stable, β-sheet-rich amyloid fibrils, is a process of immense biological and pathological significance.[1] While implicated in numerous diseases, the underlying principles of self-assembly also offer a powerful toolkit for the bottom-up fabrication of novel biomaterials.[2] At the heart of this phenomenon are short, aromatic peptide sequences, with the diphenylalanine (Phe-Phe) motif being one of the most extensively studied due to its intrinsic ability to self-organize into well-defined nanostructures.[2][3]

This guide focuses on an N-terminally protected octapeptide, Boc-(Phe-Phe)₄-OCH₃. Its structure consists of three key components:

-

The N-terminal Boc Group: A bulky tert-butyloxycarbonyl protecting group that enhances hydrophobicity and can sterically influence the packing of peptide monomers.[2]

-

The (Phe-Phe)₄ Core: A repeating sequence of four diphenylalanine units, providing the primary driving forces for aggregation through aromatic π-π stacking and hydrophobic interactions.

-

The C-terminal Methyl Ester (-OCH₃): The focal point of this analysis. This modification replaces the naturally occurring carboxylic acid (-COOH) group.

The central question we address is: How does the C-terminal methyl ester dictate the aggregation behavior of this peptide compared to its carboxylic acid analogue? Understanding this is not merely an academic exercise; it has direct implications for the design of peptide-based therapeutics, where modifications are often used to enhance stability, permeability, and control bioactivity.[4][5]

The Molecular Architect: Unpacking the Role of the Methyl Ester

The transition from a C-terminal carboxylic acid (-COOH) to a methyl ester (-OCH₃) introduces several critical changes that cascade to affect the entire self-assembly process.

-

Charge Neutralization: At neutral pH, a C-terminal carboxylic acid is deprotonated (-COO⁻), conferring a negative charge on the peptide. Esterification neutralizes this charge.[4][6] This is arguably the most significant effect, as it eliminates electrostatic repulsion between monomers, a key barrier that must be overcome for aggregation to initiate.

-

Increased Hydrophobicity: The removal of the charged carboxylate group and the addition of a methyl group substantially increases the overall hydrophobicity of the peptide.[5] Since hydrophobic collapse is a primary driver of protein and peptide aggregation in aqueous environments, this modification is expected to thermodynamically favor the aggregated state.[7]

-

Altered Hydrogen Bonding Capacity: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methyl ester, in contrast, can only act as a hydrogen bond acceptor at its carbonyl oxygen. This fundamental change disrupts the potential hydrogen-bonding network at the C-terminus, which can influence the specific arrangement (the "register") of β-sheets and the overall stability of the resulting fibril.

-

Steric Influence: While small, the methyl group introduces additional steric bulk compared to a hydroxyl group. This can affect the precise packing of the peptide backbones and phenyl side chains within the dense, fibrillar core, potentially leading to different fibril morphologies.

The interplay of these factors suggests that Boc-(Phe-Phe)₄-OCH₃ will aggregate more readily and potentially form different structures than its carboxylic acid counterpart.

Caption: Influence of C-terminal modification on peptide properties and aggregation.

Experimental Framework for Characterizing Aggregation

A multi-faceted approach combining spectroscopic and imaging techniques is essential for a comprehensive understanding of peptide aggregation. The following protocols are designed to be self-validating, where the results from one technique corroborate the findings of another.

Critical First Step: Monomeric Sample Preparation

The reproducibility of any aggregation study hinges on starting with a truly monomeric peptide solution. Pre-existing small aggregates can act as seeds, short-circuiting the nucleation phase and yielding inconsistent kinetic data.[8]

Expert Insight: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptionally effective at breaking the hydrogen bonds that hold aggregates together.[9][10] A subsequent lyophilization and careful reconstitution step ensures that the experiment begins from a consistent, disaggregated state.

Protocol: Peptide Disaggregation and Preparation

-

Dissolution: Dissolve the lyophilized Boc-(Phe-Phe)₄-OCH₃ peptide powder in 100% HFIP to a concentration of 1-2 mg/mL.

-

Incubation & Sonication: Allow the peptide to dissolve for at least 1 hour. Sonicate the solution for 10-15 minutes in a bath sonicator to ensure complete disaggregation.[9]

-

Aliquoting & Evaporation: Aliquot the peptide-HFIP solution into low-protein-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a centrifugal vacuum concentrator to form a thin peptide film.

-

Final Removal of Solvent: Place the open tubes under high vacuum for at least 4 hours to remove any residual HFIP.[11] Store the resulting peptide films at -20°C or -80°C.

-

Reconstitution: Immediately before an experiment, reconstitute the peptide film in the desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the final working concentration. Vortex briefly and filter through a 0.22 µm syringe filter to remove any dust or insoluble matter.

Monitoring Aggregation Kinetics: Thioflavin T (ThT) Fluorescence Assay

The ThT assay is the gold standard for monitoring the formation of amyloid fibrils in real-time.[12] The dye specifically binds to the cross-β-sheet architecture characteristic of amyloid structures, resulting in a dramatic increase in its fluorescence emission.[1][13]

Protocol: ThT Kinetic Assay

-

Reagent Preparation: Prepare a 1 mM ThT stock solution in water and filter it through a 0.2 µm syringe filter. Prepare the assay buffer (e.g., PBS, pH 7.4) containing a final ThT concentration of 25 µM.

-

Assay Setup: In a 96-well, non-binding, black, clear-bottom plate, add the ThT-containing buffer.

-

Initiation: Add the freshly reconstituted monomeric peptide to the wells to initiate the aggregation. Include buffer-only controls.

-

Measurement: Place the plate in a fluorescence microplate reader pre-heated to 37°C. Set the reader to take measurements every 5-10 minutes with shaking between reads. Use an excitation wavelength of ~440-450 nm and measure emission at ~480-490 nm.[1]

-

Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve reveals the lag phase (nucleation), elongation phase (fibril growth), and plateau (equilibrium).

Assessing Secondary Structure: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for determining the secondary structure of peptides in solution.[14][15] The formation of β-sheets during aggregation produces a distinct spectral signature.[16]

Protocol: Far-UV CD Spectroscopy

-

Sample Preparation: Prepare peptide samples at a concentration of 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). High salt concentrations can interfere with the signal.[14]

-

Initial Spectrum (T=0): Immediately after reconstitution, acquire a Far-UV CD spectrum (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.

-

Time-Course Measurement: Incubate the peptide solution under aggregating conditions (e.g., 37°C with gentle agitation). Take CD measurements at various time points (e.g., 1h, 4h, 24h) to monitor the structural transition.

-

Data Interpretation: An unfolded or random coil peptide typically shows a strong negative peak around 195 nm. As aggregation proceeds, the spectrum will shift to one characteristic of a β-sheet, with a negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[17]

Visualizing Fibril Morphology: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the final aggregated structures, allowing for the characterization of their morphology, such as width, length, and whether they are twisted or straight.[8][18][19]

Protocol: Negative Staining for TEM

-

Sample Application: Place a 400-mesh carbon-coated copper grid on a drop of the aggregated peptide solution (from the plateau phase of the ThT assay) for 1-2 minutes.

-

Washing: Wick away the excess sample with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute. Repeat this step.

-

Staining: Place the grid on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid solution for 30-60 seconds.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope at various magnifications.

Caption: A validated experimental workflow for characterizing peptide aggregation.

Data Synthesis: A Comparative Outlook

Based on the physicochemical principles discussed, we can predict the differential behavior between the methyl-esterified peptide and its carboxylic acid analogue. These expected results are summarized below.

| Parameter | Boc-(Phe-Phe)₄-OCH₃ (Methyl Ester) | Boc-(Phe-Phe)₄-OH (Carboxylic Acid) | Rationale |

| Aggregation Kinetics (ThT) | |||

| Lag Time | Shorter | Longer | Reduced electrostatic repulsion and increased hydrophobicity accelerate nucleation. |

| Elongation Rate | Faster | Slower | More favorable monomer addition due to enhanced hydrophobic interactions. |

| Secondary Structure (CD) | |||

| β-Sheet Content | High | High | Both are expected to form β-sheet rich structures, the core of amyloid fibrils. |

| Transition Speed | Faster | Slower | The structural transition from random coil to β-sheet will occur more rapidly. |

| Fibril Morphology (TEM) | |||

| Fibril Width/Twisting | Potentially different | Potentially different | Altered H-bonding and steric factors at the C-terminus may lead to distinct packing and morphology. |

Implications for Drug Development and Bionanotechnology

The ability to control peptide aggregation through subtle chemical modifications like C-terminal esterification has significant practical implications:

-

Prodrug Design: C-terminal esters can be designed as prodrugs. In a biological environment, endogenous esterases can cleave the ester, converting the peptide to its active (and potentially less aggregative) carboxylic acid form, allowing for controlled release or activation.[5]

-

Tuning Biomaterial Properties: For applications in tissue engineering or drug delivery, the rate of self-assembly and the mechanical properties of the resulting hydrogel or scaffold are critical.[2] C-terminal modification provides a straightforward lever to tune these properties.

-

Modulating Peptide Therapeutics: Many peptide drugs are prone to aggregation, which can lead to loss of efficacy and immunogenicity. Understanding how terminal modifications affect aggregation is crucial for formulating stable and safe peptide-based pharmaceuticals.[4]

Conclusion

The C-terminal methyl ester of Boc-(Phe-Phe)₄-OCH₃ is not a passive modification but an active determinant of its self-assembly behavior. By neutralizing charge, increasing hydrophobicity, and altering the hydrogen-bonding landscape, methylation significantly accelerates aggregation kinetics. This guide provides both the theoretical framework to understand this influence and a robust set of experimental protocols to characterize it. For researchers in drug development and materials science, mastering the ability to control peptide aggregation through such targeted chemical modifications is a key step toward the rational design of the next generation of peptide-based technologies.

References

- National Center for Biotechnology Information. (n.d.). Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC. NIH.

- Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.

- Nanoscale Advances (RSC Publishing). (n.d.). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.

- Unknown. (n.d.). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.

- National Center for Biotechnology Information. (n.d.). Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC.

- National Center for Biotechnology Information. (n.d.). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC.

- Abcam. (n.d.). Thioflavin T assay protocol for alpha-synuclein proteins.

- MDPI. (2022, March 22). Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition.

- Patsnap Synapse. (2025, May 9). What Are the Applications of Circular Dichroism in Protein Structure?.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide.

- National Center for Biotechnology Information. (2020, August 26). Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages - PMC.

- National Center for Biotechnology Information. (n.d.). Assays for studying nucleated aggregation of polyglutamine proteins - PMC.

- National Center for Biotechnology Information. (n.d.). Structural composition of βI- and βII-proteins - PMC - NIH.

- ITQB. (2007, October 12). Peptide Fibrillization.

- Harvard University. (n.d.). Circular Dichroism (CD) - Center for Macromolecular Interactions.

- The Royal Society. (2017, January 1). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation.

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC.

- CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis.

- RSC Publishing. (n.d.). Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation.

- BenchChem. (n.d.). Technical Support Center: Aggregation in Difficult Peptide Sequences.

- Springer Nature Experiments. (n.d.). Transmission Electron Microscopy of Amyloid Fibrils.

- JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications.

- National Center for Biotechnology Information. (2014, January 27). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC.

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. jpt.com [jpt.com]

- 7. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assays for studying nucleated aggregation of polyglutamine proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages: Insights Obtained from Fluorescence Up-Conversion and Particle Size Distribution Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition | MDPI [mdpi.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]

- 16. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. itqb.unl.pt [itqb.unl.pt]

- 19. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

Introduction: The Emergence of a Versatile Dipeptide Building Block

An In-depth Technical Guide on the Core Principles of Boc-Phe-Phe Self-Assembly

In the landscape of biomaterials and nanomedicine, the spontaneous organization of small molecules into highly ordered, functional superstructures represents a paramount achievement of bottom-up engineering. Among the most studied motifs is diphenylalanine (Phe-Phe), the core recognition element of the amyloid-β peptide.[1][2] This guide focuses on a key derivative, N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe), a molecule whose self-assembly behavior is both robust and exquisitely tunable.[3][4] The addition of the N-terminal tert-butyloxycarbonyl (Boc) protecting group introduces critical steric and hydrophobic characteristics that modulate the assembly pathways, allowing for the formation of distinct nanostructures not typically seen with its unprotected counterpart.[3] This document provides a comprehensive exploration of the fundamental principles governing Boc-Phe-Phe self-assembly, detailed experimental protocols for its synthesis and manipulation, and insights into its applications for researchers, scientists, and drug development professionals.

Chapter 1: Fundamental Driving Forces of Supramolecular Assembly

The self-assembly of Boc-Phe-Phe into stable nanostructures is not a random aggregation but a precise process governed by a delicate balance of non-covalent interactions.[5][6] Understanding these forces is critical to rationally designing and controlling the final material properties.

The Trifecta of Non-Covalent Interactions

The spontaneous organization of Boc-Phe-Phe is primarily driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.[3]

-

Hydrogen Bonding: The peptide backbone, with its amide and carboxyl groups, provides the capacity for extensive intermolecular hydrogen bonding.[7][8] This directional interaction is fundamental to the formation of the extended, ordered networks that constitute the core of the assembled structures.

-

π-π Stacking: The two aromatic phenyl rings on each dipeptide molecule are electron-rich and engage in π-π stacking.[3][9][10] This interaction, where the rings align face-to-face or in a T-shaped geometry, acts like a "molecular zipper," significantly contributing to the stability and rigidity of the final assembly.[7][11]

-

Hydrophobic and Steric Effects: The bulky, nonpolar Boc group, along with the phenyl side chains, contributes significant hydrophobic character.[3] In aqueous environments, the system seeks to minimize the unfavorable interaction between these hydrophobic regions and water, driving the molecules to aggregate.[12] Crucially, the steric hindrance from the Boc group can disrupt the packing typically observed in unprotected diphenylalanine, guiding the assembly toward unique morphologies like nanofibers and planar structures instead of hollow tubes.[3]

Caption: Core non-covalent interactions driving Boc-Phe-Phe self-assembly.

Chapter 2: Controlling the Supramolecular Landscape

The final morphology of the Boc-Phe-Phe assembly is not predetermined but is highly dependent on the environmental conditions.[3] By manipulating these parameters, researchers can direct the assembly process to yield a variety of nanostructures, from nanotubes and nanospheres to extensive hydrogel networks.

The Critical Role of the Solvent

The choice of solvent system is arguably the most powerful tool for controlling the final morphology. The interplay between the dipeptide and the solvent dictates the kinetics and thermodynamics of assembly.[13][14]

-

Nanotubes vs. Nanospheres: A classic example is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). When a concentrated solution of Boc-Phe-Phe in HFIP is diluted with water, it readily forms highly ordered tubular nanostructures.[7][15] However, if the same HFIP solution is diluted with ethanol, the assembly pathway shifts to produce nanospheres.[5][7] This highlights the solvent's role in mediating the specific intermolecular interactions that lead to different curvatures and packing arrangements.

pH as a Trigger for Hydrogelation

Boc-Phe-Phe can be induced to form a self-supporting hydrogel through a pH-switch mechanism.[3] At a basic pH, the C-terminal carboxylic acid is deprotonated to a carboxylate, increasing the molecule's solubility and preventing aggregation due to electrostatic repulsion. The subsequent addition of an acid (e.g., HCl or a slow-hydrolyzing acid like glucono-δ-lactone) neutralizes the charge, protonating the carboxyl groups.[3] This charge neutralization "switches on" the self-assembly process, leading to the rapid formation of an entangled network of nanofibers that trap water to form a hydrogel.[3][16]

Influence of Concentration and Temperature

The concentration of the dipeptide and the ambient temperature also play crucial roles. Higher concentrations generally favor aggregation.[3] Temperature can influence both the kinetics of assembly and the stability of the final structures, with some hydrogels showing thermoreversible properties.[16][17]

| Experimental Condition | Resulting Morphology | Primary Driving Factors | Reference(s) |

| Dissolution in HFIP, dilution in water | Nanotubes | Solvent-mediated packing, π-π stacking | [7][15] |

| Dissolution in HFIP, dilution in ethanol | Nanospheres | Altered solvent polarity, hydrophobic effects | [5][7] |

| Aqueous solution, pH-switch (alkaline to acid) | Nanofibers / Hydrogel | Charge neutralization, H-bonding | [3][16] |

| Co-assembly with NH₂-Phe-Phe-OH | "Molecular Necklaces" | Differential assembly of two peptide types | [3][4] |

| 50% ethanol/water | α-helix structures | Solvent polarity influencing secondary structure | [3] |

Chapter 3: Experimental Methodologies

Reproducibility and control in nanomaterial fabrication demand robust and well-defined protocols. This section details the synthesis of the Boc-Phe-Phe building block, methods to induce its self-assembly, and key techniques for characterization.

Synthesis of Boc-Phe-Phe via Liquid-Phase Coupling

The synthesis of Boc-Phe-Phe is typically achieved through a standard liquid-phase peptide coupling reaction.[15]

Protocol:

-

C-Terminal Protection: The carboxyl group of one L-phenylalanine molecule is protected, commonly as a methyl ester (H-Phe-OMe), by reacting it with thionyl chloride in methanol.[9]

-

N-Terminal Protection: The amino group of a second L-phenylalanine molecule is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) to yield Boc-Phe-OH.[3]

-

Peptide Coupling: The two protected amino acids, Boc-Phe-OH and H-Phe-OMe, are coupled together. This is achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dichloromethane (DCM).[9][15]

-

Deprotection (Saponification): The methyl ester protecting group on the C-terminus is removed by saponification, typically using aqueous NaOH in methanol, to yield the final Boc-Phe-Phe-OH product.[9] The progress of the reaction is monitored by thin-layer chromatography.[15]

Protocols for Inducing Self-Assembly

Protocol 3.2.1: Solvent-Triggered Assembly of Nanotubes/Nanospheres This protocol is based on methodologies that yield distinct morphologies based on the dilution solvent.[7][9]

-

Prepare a stock solution of Boc-Phe-Phe in HFIP at a concentration of 5-10 mg/mL.

-

For Nanotubes: Vigorously inject a specific volume of the HFIP stock solution into deionized water (e.g., a 1:1 ratio).[9]

-

For Nanospheres: Vigorously inject the same volume of the HFIP stock solution into ethanol.[7]

-

Allow the solutions to incubate at room temperature for at least 24 hours to ensure the completion of the self-assembly process.[9]

Protocol 3.2.2: pH-Switch Method for Hydrogel Formation This protocol utilizes pH change to trigger gelation.[3]

-

Suspend Boc-Phe-Phe powder in deionized water to the desired final concentration (e.g., 5 mg/mL).

-

Add a stoichiometric amount of a base (e.g., 1M NaOH) dropwise while stirring until the peptide completely dissolves and the solution is clear. This deprotonates the carboxylic acid.

-

Induce gelation by adding an acid to lower the pH. For rapid gelation, add a stoichiometric amount of HCl. For slower, more controlled gelation, use glucono-δ-lactone (GDL), which hydrolyzes slowly to gluconic acid.

-

Allow the solution to stand undisturbed. Gelation can be confirmed by inverting the vial; a stable hydrogel will not flow.[18]

Essential Characterization Techniques

-

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for direct visualization of the nanostructure morphology, providing information on shape, size, and surface features.[3][9] For TEM, a drop of the peptide solution is typically placed on a carbon-coated copper grid and may be negatively stained with uranyl acetate to enhance contrast.[3]

-

Spectroscopy: UV-Vis absorption spectroscopy can reveal the formation of quantum-confined nanostructures, often indicated by the appearance of four characteristic peaks between 247 nm and 263 nm.[5][15] Photoluminescence (PL) spectroscopy can show a red shift upon nanotube formation, indicating changes in the electronic environment.[15][19]

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic size distribution of nanostructures dispersed in a liquid, providing a population-average assessment of the assembly size.[7]

Caption: Experimental workflow for Boc-Phe-Phe synthesis and self-assembly.

Chapter 4: Applications in Drug Development

The biocompatibility, high surface area-to-volume ratio, and tunable properties of Boc-Phe-Phe nanostructures make them highly attractive for biomedical applications, particularly in drug delivery and tissue engineering.[3]

-

Controlled Drug Release: Hydrogels formed from Boc-Phe-Phe can act as depots for the sustained release of therapeutic agents.[3] The release kinetics can be modulated by altering the cross-linking density and degradation rate of the hydrogel matrix.[3]

-

Biocompatible Scaffolds: The self-assembled fibrillar networks can serve as scaffolds in tissue engineering, providing structural support for cell growth and proliferation.[3]

-

Drug Encapsulation: The interior of nanotubes or the core of nanospheres can be used to encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability.[3]

Conclusion

Boc-Phe-Phe stands out as a remarkably versatile dipeptide, demonstrating a rich self-assembly behavior that can be precisely controlled through simple adjustments to experimental conditions. The interplay of hydrogen bonding, π-π stacking, and hydrophobic forces, modulated by the N-terminal Boc group, allows for the fabrication of a diverse array of nanostructures. This capacity for controlled, bottom-up fabrication makes Boc-Phe-Phe a powerful building block for the development of advanced functional biomaterials with significant potential in drug delivery, tissue engineering, and beyond.

References

- A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide. Benchchem.

- Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI.

- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. RSC Publishing.

- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. PMC.

- Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. PMC.

- Image showing solutions of Boc–Phe–Trp–OH pH values ranging

- New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Nanoscale (RSC Publishing).

- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PMC.

- Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing.

- Solvent and surface controlled self-assembly of diphenylalanine peptide: From microtubes to nanofibers.

- The Kinetics, Thermodynamics and Mechanisms of Short Aromatic Peptide Self-Assembly. Unknown Source.

- Thermodynamics of Polypeptide Supramolecular Assembly in the Short-Chain Limit. Unknown Source.

- Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simul

- Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.

- (PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.

- Crystal Structure and Optical Second Harmonic Generation of Self-Assembled Boc-P-Nitro-L-Phenylalanyl-P-Nitro-L-Phenylalanine Dipeptide. Preprints.org.

- Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. PMC.

- Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. MDPI.

- Peptide self-assembly: thermodynamics and kinetics.. R Discovery.

Sources

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00464E [pubs.rsc.org]

- 16. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Analysis of Boc-(Phe-Phe)₄-OCH₃ Assemblies: From Molecular Conformation to Supramolecular Architecture

An In-Depth Technical Guide

Abstract

The self-assembly of short aromatic peptides into ordered nanostructures is a cornerstone of modern bionanotechnology and holds significant implications for understanding pathological amyloid aggregation. The protected octapeptide, Boc-(L-Phenylalanine-L-Phenylalanine)₄-OCH₃ (Boc-(Phe-Phe)₄-OCH₃), serves as an exemplary model system. Its inherent hydrophobicity and capacity for π-π stacking, driven by the dense arrangement of eight phenyl rings, facilitate spontaneous assembly into well-defined supramolecular structures. This guide provides a comprehensive framework for the spectroscopic and microscopic characterization of these assemblies, designed for researchers, scientists, and drug development professionals. We will move from the fundamental principles governing self-assembly to a multi-modal analytical workflow, emphasizing the causality behind experimental choices and the integration of data to construct a holistic understanding of the assembly process.

The Self-Assembling Unit: Molecular Design and Driving Forces

The Boc-(Phe-Phe)₄-OCH₃ peptide is rationally designed to promote self-assembly. The N-terminal tert-butyloxycarbonyl (Boc) group and C-terminal methyl ester (OCH₃) neutralize the terminal charges, thereby reducing electrostatic repulsion and enhancing the influence of other non-covalent interactions. The core of the molecule's self-assembling propensity lies in the repeating diphenylalanine (Phe-Phe) motif.[1][2] This sequence is a key recognition motif found in the Alzheimer's β-amyloid peptide and is renowned for its ability to form highly ordered nanostructures.[3]

The primary driving forces for the assembly of Boc-(Phe-Phe)₄-OCH₃ are:

-

π-π Stacking: The aromatic phenyl rings of the phenylalanine residues stack upon one another, providing significant energetic contribution, directionality, and order to the assembly process.[2][4]

-

Hydrogen Bonding: Inter-peptide hydrogen bonds form between the amide backbones, leading to the formation of extended β-sheet-like structures, a hallmark of amyloid fibrils.[5]

-

Hydrophobic Effects: The sequestration of the nonpolar phenyl side chains away from the aqueous environment drives the initial aggregation of the peptide monomers.

Experimental Workflow: Inducing and Analyzing Self-Assembly

A robust and reproducible method for initiating self-assembly is critical. The "solvent-switch" method is a widely adopted and effective technique.[6][7] This process involves dissolving the peptide in a "good" organic solvent where it remains monomeric, followed by dilution into a "bad" aqueous solvent, which induces a conformational change and triggers aggregation.

Protocol 1: Self-Assembly via Solvent-Switch

This protocol provides a self-validating system by establishing a clear, reproducible starting point for all subsequent analyses.

| Step | Action | Rationale & Causality |

| 1 | Prepare a concentrated stock solution (e.g., 43 mM) of Boc-(Phe-Phe)₄-OCH₃ in a "good" solvent like pure acetonitrile (AcN). | The peptide is fully solvated and monomeric in the organic solvent, ensuring a homogenous starting population.[7][8] |

| 2 | Prepare the desired "bad" solvent mixture (e.g., AcN-water mixtures, such as 10% v/v AcN in water). | The solvent composition is a critical parameter that dictates the final morphology of the aggregates.[7][8] |

| 3 | Rapidly inject the stock solution into the AcN-water mixture to achieve the final desired peptide concentration (e.g., 1.1 mM). | The rapid change in solvent polarity creates a supersaturated state, initiating nucleation and subsequent growth of the assemblies. |

| 4 | Incubate the solution under controlled conditions (e.g., room temperature, 12-24 hours) without agitation. | Allows the system to reach thermodynamic or kinetic equilibrium, ensuring the maturation of self-assembled structures. |

| 5 | Proceed immediately to spectroscopic and microscopic analysis. | The state of the assemblies can be time-dependent; prompt analysis ensures consistency across different characterization methods. |

Spectroscopic Toolkit for Hierarchical Characterization

A multi-technique approach is essential to build a comprehensive model of the assemblies, from the conformation of individual peptides to the overall morphology of the final nanostructure.

Confirmation of Amyloid-like β-Sheet Structure

The formation of cross-β-sheet structures is a defining characteristic of many peptide assemblies. Extrinsic fluorescent probes are the primary tools for this confirmation.

-

Expertise & Experience: ThT is the "gold standard" for detecting amyloid fibrils.[9] In its free state in solution, the rotation around the central C-C bond quenches its fluorescence. Upon binding to the channels formed by β-sheets in amyloid structures, this rotation is restricted, leading to a dramatic increase in fluorescence quantum yield and a characteristic blue-shift in its emission spectrum.[9][10]

-

Trustworthiness: A positive ThT result is strong evidence for β-sheet formation. However, it is crucial to run controls, as other molecules or assay conditions can sometimes interfere with ThT fluorescence.[11][12] Therefore, ThT data must be corroborated with an orthogonal method like Circular Dichroism or FTIR.

Protocol 2: Thioflavin T Assay

-

Reagent Prep: Prepare a 2.5 mM ThT stock solution in water and a 25 µM working solution in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

-

Sample Prep: Dilute an aliquot of the Boc-(Phe-Phe)₄-OCH₃ assembly solution into the ThT working solution.

-

Measurement: Record the fluorescence emission spectrum from 460 nm to 600 nm with an excitation wavelength of 450 nm.[13]

-

Control: Measure the fluorescence of the ThT working solution alone and the peptide solution without ThT to establish baseline signals.

-

Interpretation: A significant increase in fluorescence intensity with a peak maximum around 482 nm indicates the presence of β-sheet-rich assemblies.[10][13]

-

Expertise & Experience: Congo Red is a histological dye that binds to amyloid fibrils.[14] The key diagnostic feature is not the red color itself, but the "apple-green" birefringence the stained aggregates exhibit when viewed under cross-polarized light.[15][16] This optical anisotropy arises from the ordered alignment of CR molecules within the grooves of the β-sheets.[14]

-

Trustworthiness: While highly specific, the interpretation requires a polarizing microscope. The observation of apple-green birefringence is considered definitive proof of amyloid-like structure.[15] Simple staining without birefringence is not conclusive.

Protocol 3: Congo Red Staining and Microscopy

-

Sample Prep: Place a small drop of the peptide assembly solution onto a glass microscope slide and allow it to air-dry to form a thin film.

-

Staining: Stain the film with a solution of Congo Red in an alkaline alcohol solution.

-

Washing: Gently wash to remove unbound dye.

-

Imaging: Observe the slide using a light microscope equipped with two polarizers (a polarizer and an analyzer).

-

Interpretation: Identify aggregates that appear red under normal light and then rotate the analyzer. A positive result is the appearance of a distinct apple-green color in the same regions.[17]

| Technique | Principle | Positive Result | Key Consideration |

| Thioflavin T | Restricted rotation upon β-sheet binding enhances fluorescence.[10] | >10-fold increase in fluorescence intensity at ~482 nm.[13] | Prone to interference; must be confirmed by other methods.[11][12] |

| Congo Red | Ordered binding to β-sheets creates optical anisotropy.[14] | "Apple-green" birefringence under cross-polarized light.[15][16] | Requires a polarizing microscope; staining alone is insufficient.[18] |

| Table 1: Summary of Amyloid-Detection Assays |

Elucidation of Peptide Secondary Structure

Confirming the presence of β-sheets with extrinsic probes is the first step. The next is to characterize the overall secondary structure of the peptide backbone within the assemblies using CD and FTIR spectroscopy.

-

Expertise & Experience: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[19] The regular, repeating arrangement of the peptide backbone in secondary structures like β-sheets and α-helices gives rise to characteristic CD spectra.[20] For β-sheets, a strong negative band is typically observed around 217-220 nm.[21]

-

Trustworthiness: CD provides quantitative, global information about the average secondary structure in the entire sample. It is a powerful tool for monitoring the kinetics of assembly, as the signal will change as monomers adopt ordered conformations.[20]

Protocol 4: CD Spectroscopy

-

Sample Prep: Dilute the peptide assembly solution to a concentration suitable for CD (typically in the low micromolar range) to avoid signal saturation. Use a quartz cuvette with a short path length (e.g., 0.1 or 1 mm).[7][22]

-

Measurement: Record the CD spectrum from ~190 nm to 260 nm.

-

Baseline Correction: Subtract the spectrum of the buffer/solvent mixture alone.

-

Interpretation: A spectrum with a distinct negative minimum around 218 nm is indicative of a predominantly β-sheet conformation.[21] The monomeric peptide in organic solvent will show a different spectrum, likely characteristic of a random coil.[7]

-